

Endogenous Ligands of GPR40 and Their Physiological Roles: An In-depth Technical Guide

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Compound of Interest

Compound Name: GPR40 Activator 2

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Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly for type 2 diabetes and other metabolic disorders. This receptor is predominantly expressed in pancreatic β -cells and enteroendocrine cells of the gastrointestinal tract. Its endogenous ligands are medium- and long-chain free fatty acids (FFAs), which are not only essential nutrients but also act as signaling molecules to modulate key physiological processes. This technical guide provides a comprehensive overview of the endogenous ligands of GPR40, their physiological roles, and detailed methodologies for their study.

Endogenous Ligands and Quantitative Data

The primary endogenous ligands for GPR40 are saturated and unsaturated free fatty acids with carbon chain lengths of 12 and above. The binding of these fatty acids to GPR40 initiates downstream signaling cascades that regulate cellular function. The potency of these endogenous ligands can be quantified by their half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum response.

Endogenous Ligand	Carbon Chain	Saturation	EC50 (μM)	Physiological Role
Oleic Acid	C18:1	Monounsaturated	~1.9-5.5	Potential of glucose-stimulated insulin secretion (GSIS)
Palmitic Acid	C16:0	Saturated	~2.4-10	Augmentation of GSIS
Linoleic Acid	C18:2	Polyunsaturated	~5-15	Stimulation of insulin and incretin secretion
Docosahexaenoic Acid (DHA)	C22:6	Polyunsaturated	~5-25	Activation of GPR40 signaling
Arachidonic Acid	C20:4	Polyunsaturated	3.9 ± 0.06	GPR40-mediated intracellular calcium increase[1]
14,15-EET	-	Epoxyeicosatrienoic acid	0.58 ± 0.08	Vascular activities through GPR40[1]
11,12-EET	-	Epoxyeicosatrienoic acid	0.91 ± 0.08	Vascular activities through GPR40[1]

Physiological Roles of GPR40 Activation

Activation of GPR40 by its endogenous ligands plays a crucial role in glucose homeostasis and metabolic regulation.

Glucose-Stimulated Insulin Secretion (GSIS)

In pancreatic β-cells, GPR40 activation by FFAs potentiates insulin secretion in a glucose-dependent manner[2][3]. This means that GPR40 agonism enhances insulin release only when

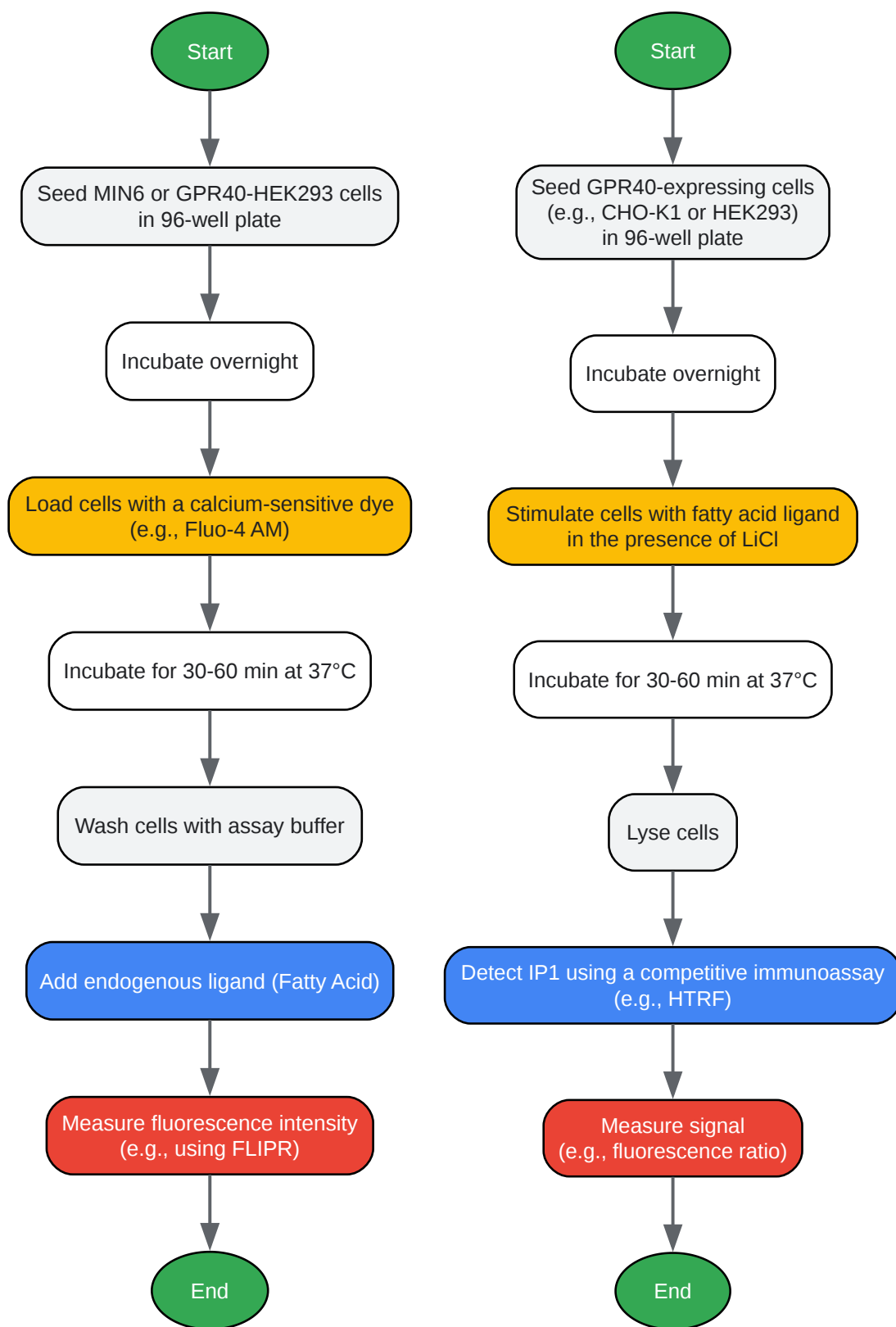
blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia, a common side effect of some anti-diabetic drugs. The binding of FFAs to GPR40 in β -cells initiates a signaling cascade that ultimately leads to the exocytosis of insulin-containing granules.

Incretin Secretion

GPR40 is also expressed in enteroendocrine L-cells and K-cells in the gut. Activation of GPR40 in these cells stimulates the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). These incretins, in turn, act on pancreatic β -cells to further enhance glucose-dependent insulin secretion, contributing to the overall regulation of blood glucose levels.

Signaling Pathways

The primary signaling pathway activated by endogenous ligands binding to GPR40 is the $G\alpha_q/11$ pathway.



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